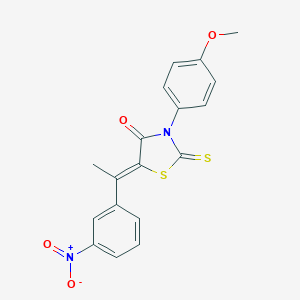![molecular formula C18H12BrNO5S2 B241520 3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B241520.png)
3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a chemical compound that has gained significant attention in scientific research. This compound is also known as BMTB, and it has been synthesized and studied for its potential applications in various fields.
作用機序
The mechanism of action of BMTB is not fully understood. However, it has been suggested that BMTB exerts its antitumor activity by inducing apoptosis in cancer cells. BMTB has also been shown to inhibit the activity of certain enzymes involved in inflammatory and oxidative stress pathways, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
BMTB has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. BMTB has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of inflammatory diseases and oxidative stress-related disorders. Additionally, BMTB has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
BMTB has several advantages and limitations for lab experiments. Its potent antitumor activity and anti-inflammatory and antioxidant properties make it a promising candidate for further research. However, the complex synthesis method and the need for careful handling of the chemical reagents make it difficult to produce in large quantities. Additionally, the mechanism of action of BMTB is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for the research on BMTB. One potential direction is to further investigate its mechanism of action and identify the molecular targets involved in its antitumor, anti-inflammatory, and antioxidant activities. Another direction is to explore its potential applications in the development of new antimicrobial agents. Additionally, the development of more efficient synthesis methods may enable the production of BMTB in larger quantities, making it more accessible for further research.
合成法
BMTB can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting compound with 2,4-thiazolidinedione. The final step involves the reaction of the resulting compound with 3-bromobenzoic acid. The synthesis of BMTB is a complex process, and it requires careful handling of the chemical reagents.
科学的研究の応用
BMTB has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. BMTB has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
特性
製品名 |
3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid |
|---|---|
分子式 |
C18H12BrNO5S2 |
分子量 |
466.3 g/mol |
IUPAC名 |
3-[(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C18H12BrNO5S2/c1-25-13-6-9(5-12(19)15(13)21)7-14-16(22)20(18(26)27-14)11-4-2-3-10(8-11)17(23)24/h2-8,21H,1H3,(H,23,24)/b14-7+ |
InChIキー |
OCPNCADVBGOVDN-VGOFMYFVSA-N |
異性体SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)Br)O |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)Br)O |
正規SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B241437.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)

![N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B241444.png)

![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)



![N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)


